![molecular formula C18H22N4OS B2505021 N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide CAS No. 894035-96-2](/img/structure/B2505021.png)

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

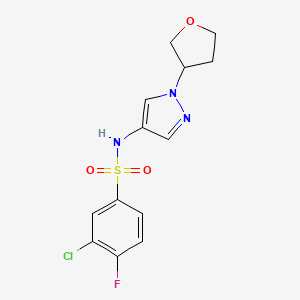

The compound N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide is a chemical entity that appears to be related to a class of compounds known for their biological activity. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the papers, such as the presence of a thiazole ring and an amide group. These structural motifs are often explored for their potential as biological inhibitors and supramolecular gelators.

Synthesis Analysis

The synthesis of related compounds, such as those in the provided papers, typically involves the formation of the thiazole ring followed by the attachment of various substituents that confer the desired biological activity or physical properties. For example, the synthesis of 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide (37c) likely involved multiple steps, including the formation of the thiazole ring, the attachment of the benzyl group, and the introduction of the ethylamino and hydroxyethoxy substituents .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen. This ring structure is known to participate in various non-covalent interactions, such as π-π interactions and hydrogen bonding, which can significantly influence the compound's biological activity and physical properties .

Chemical Reactions Analysis

Compounds with thiazole and benzamide groups can undergo a variety of chemical reactions. The thiazole ring can participate in electrophilic substitution reactions due to the electron-rich nature of the sulfur and nitrogen atoms. The amide group can engage in reactions typical of carboxylic acid derivatives, such as nucleophilic acyl substitution. These reactions can be utilized to further modify the compound to enhance its biological activity or to alter its physical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-containing compounds are influenced by their molecular structure. For instance, the presence of methyl groups and the ability to form non-covalent interactions can affect the compound's solubility, melting point, and ability to form gels. In the case of the N-(thiazol-2-yl)benzamide derivatives, the methyl functionality and S⋯O interaction played a significant role in their gelation behavior, which could be relevant for the compound if it shares similar structural features .

Wissenschaftliche Forschungsanwendungen

Antiallergy Activity

A series of N-(4-substituted-thiazolyl)oxamic acid derivatives, including compounds structurally related to N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide, were synthesized and evaluated for antiallergy activity. These compounds demonstrated potent antiallergy effects in the rat PCA model, with some analogues showing significant potency at very low doses. The research highlighted the synthesis approach and the impact of various substitutions on the phenyl ring on antiallergy activity (Hargrave, Hess, & Oliver, 1983).

Cystic Fibrosis Therapy

A specific derivative, identified as a potent corrector of the defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, was investigated for its therapeutic potential in cystic fibrosis. This research outlines the design, synthesis, and evaluation of C4'-C5 C,C-bond-controlling bithiazole analogues, including this compound derivatives, demonstrating the critical role of molecular constraints in enhancing corrector activity (Yu et al., 2008).

Antimicrobial and Antilipase Activities

Another study focused on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. Some synthesized compounds exhibited notable antimicrobial activity against various test microorganisms, highlighting their potential in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Apoptosis in Colorectal Tumor Cells

Thiazolides, including compounds structurally similar to this compound, were studied for their ability to induce apoptosis in colorectal tumor cells. The research revealed that thiazolides interact with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), and GSTP1 enzymatic activity is required for thiazolide-induced apoptosis, offering insights into their potential as cancer therapeutics (Brockmann et al., 2014).

Wirkmechanismus

Target of Action

Similar compounds have shown inhibitory activity against top1 , suggesting that this compound might also target Top1 or similar enzymes.

Mode of Action

It’s suggested that related compounds may exert their effects through inhibitory activity against top1 . This could involve binding to the enzyme and preventing its normal function, leading to disruption of DNA replication and transcription processes.

Zukünftige Richtungen

Triazole compounds have been widely used in different potential activities . The future direction in the field of research and the synthesis of new bioactive molecules lies in heterocyclic chemistry . The search for drug-like molecules with anticancer properties using the thiazolo[3,2-b][1,2,4]triazole-6-one scaffold is one of the future directions .

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS/c1-12-6-5-7-13(10-12)15-20-17-22(21-15)14(11-24-17)8-9-19-16(23)18(2,3)4/h5-7,10-11H,8-9H2,1-4H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDZNVBBMPAZNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2504938.png)

![N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2504944.png)

![(E)-ethyl 4-(2,5,7-trioxo-8-styryl-2,3,4a,5,7a,8-hexahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazol-6(7H)-yl)benzoate](/img/structure/B2504945.png)

![5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2504950.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2504952.png)

![4-Methyl-4-azaspiro[2.5]octan-7-amine](/img/structure/B2504953.png)

![2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2504954.png)